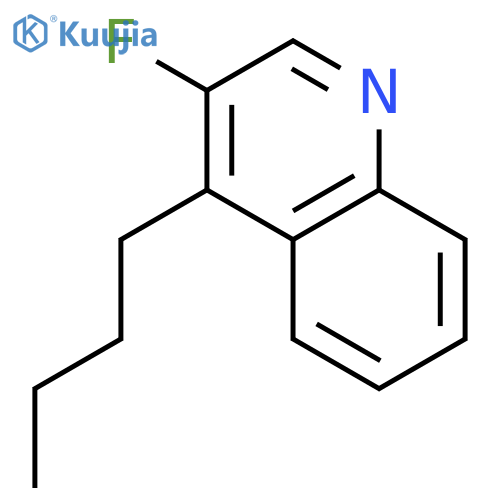Cas no 641613-83-4 (Quinoline, 4-butyl-3-fluoro-)

Quinoline, 4-butyl-3-fluoro- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-23950104-1.0g |
4-butyl-3-fluoroquinoline |
641613-83-4 | 95% | 1.0g |
$0.0 | 2022-12-31 |
Quinoline, 4-butyl-3-fluoro- 関連文献
-
1. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
-
Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
-
8. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
-
Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
-
Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
Quinoline, 4-butyl-3-fluoro-に関する追加情報
4-Butyl-3-Fluoroquinoline (CAS No. 641613-83-4): An Overview of Its Properties and Applications
4-Butyl-3-fluoroquinoline (CAS No. 641613-83-4) is a versatile compound with a unique structure that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and pharmaceutical research. This compound, characterized by its quinoline core and the presence of a butyl and fluoro substituent, exhibits a range of interesting properties that make it a valuable building block in the synthesis of various bioactive molecules.
The quinoline scaffold is well-known for its biological activities, including antimalarial, antibacterial, and anticancer properties. The introduction of a butyl group at the 4-position and a fluoro group at the 3-position significantly modifies the electronic and steric properties of the molecule, potentially enhancing its pharmacological profile. Recent studies have highlighted the importance of these structural modifications in improving the solubility, stability, and bioavailability of quinoline derivatives.
In the context of medicinal chemistry, 4-butyl-3-fluoroquinoline has been explored as a potential lead compound for the development of new therapeutic agents. For instance, researchers have investigated its use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The presence of the fluoro substituent is particularly noteworthy, as it can influence the binding affinity and selectivity of the molecule to specific receptors or enzymes.
One recent study published in the Journal of Medicinal Chemistry demonstrated that 4-butyl-3-fluoroquinoline derivatives exhibit potent inhibitory activity against β-secretase (BACE1), an enzyme implicated in the pathogenesis of Alzheimer's disease. The study found that these compounds effectively reduced Aβ peptide levels in cell cultures, suggesting their potential as therapeutic candidates for Alzheimer's disease.
Another area of interest is the use of 4-butyl-3-fluoroquinoline in cancer research. Quinoline derivatives have been shown to possess antiproliferative and pro-apoptotic effects on various cancer cell lines. A study published in Cancer Letters reported that certain 4-butyl-3-fluoroquinoline analogs exhibited significant cytotoxicity against breast cancer cells, with minimal toxicity to normal cells. The researchers attributed this selective cytotoxicity to the unique electronic properties conferred by the fluoro substituent.
Beyond its medicinal applications, 4-butyl-3-fluoroquinoline has also found use in materials science and organic synthesis. Its robust chemical structure makes it suitable for various synthetic transformations, including C-H activation, cross-coupling reactions, and functional group interconversions. These synthetic applications have broadened its utility in the development of new materials and advanced chemical products.
In summary, 4-butyl-3-fluoroquinoline (CAS No. 641613-83-4) is a multifaceted compound with a wide range of potential applications in medicinal chemistry, pharmaceutical research, and materials science. Its unique combination of a quinoline core with butyl and fluoro substituents offers promising avenues for further exploration and development. As research continues to uncover new insights into its properties and biological activities, 4-butyl-3-fluoroquinoline is poised to play an increasingly important role in advancing our understanding and treatment of various diseases.
641613-83-4 (Quinoline, 4-butyl-3-fluoro-) 関連製品
- 708253-40-1(1-3-(trifluoromethyl)phenylbutan-1-amine)
- 15145-38-7(n-(4-Bromophenyl)-n'-(2-chloroethyl)urea)
- 2138396-31-1(6-(4-methanesulfonyl-1H-pyrazol-1-yl)methylpyridine-2-carboxylic acid)
- 1595934-33-0(2-(dimethylamino)-2-(1,3-thiazol-4-yl)acetic acid)
- 2248391-68-4(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxylate)
- 1804428-14-5(2-(Difluoromethyl)-5-fluoro-3-methylpyridine-4-carbonyl chloride)
- 2137101-27-8(4-methyl-1-{(1s,3s)-3-methoxycyclobutylmethyl}-1H-pyrazol-3-amine)
- 257632-92-1(1-(Bromomethyl)-2,3-dihydro-1H-indene)
- 2877710-59-1(N-({4-fluoro-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-4-yl}methyl)acetamide)
- 5552-47-6(6-Iodoquinolin-8-amine)



